Product packaging for Bis(2-hydroxyoctadecyl) hydrogen phosphate(Cat. No.:CAS No. 85099-12-3)

Bis(2-hydroxyoctadecyl) hydrogen phosphate

Cat. No.: B15177486
CAS No.: 85099-12-3
M. Wt: 634.9 g/mol
InChI Key: MWYSDMPRHDTUPB-UHFFFAOYSA-N
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Description

Bis(2-hydroxyoctadecyl) hydrogen phosphate is an organophosphate compound of significant interest in materials science research, particularly as a non-metal catalyst and a specialty surfactant. Its structure, featuring long C18 alkyl chains and phosphate groups, underpins its functionality and research value. Primary research applications for this compound and its analogues include their role as innovative catalysts in condensation-cure silicone systems. With increasing regulatory pressure on traditional metal-based catalysts like organotin compounds, organophosphates offer a promising alternative. These phosphate catalysts can effectively catalyze the condensation reaction of siloxanes, facilitating cross-linking to form elastomers, sealants, and adhesives, without the associated environmental and regulatory concerns of metal catalysts . The mechanism of action is believed to involve interaction with the hydrolyzable groups on the siloxane polymers, promoting the formation of siloxane bonds. Furthermore, the molecular structure of this compound, which combines a hydrophilic phosphate head group with hydrophobic long-chain alkyl tails, makes it a compelling subject of study in surfactant and colloid science . Researchers can investigate its use in forming stable nanoemulsions, as an emulsifying agent for oils, or as a co-emulsifier in complex mixtures. Its potential to modify surface properties and interface interactions is also a key area of exploration. In polymer science, this compound may be investigated as an additive to modify the physical properties of polymers, such as melt flow characteristics or static resistance . This compound is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct appropriate risk assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H75O6P B15177486 Bis(2-hydroxyoctadecyl) hydrogen phosphate CAS No. 85099-12-3

Properties

CAS No.

85099-12-3

Molecular Formula

C36H75O6P

Molecular Weight

634.9 g/mol

IUPAC Name

bis(2-hydroxyoctadecyl) hydrogen phosphate

InChI

InChI=1S/C36H75O6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(37)33-41-43(39,40)42-34-36(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34H2,1-2H3,(H,39,40)

InChI Key

MWYSDMPRHDTUPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(COP(=O)(O)OCC(CCCCCCCCCCCCCCCC)O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Bis 2 Hydroxyoctadecyl Hydrogen Phosphate

Established Synthetic Routes for Bis(2-hydroxyoctadecyl) hydrogen phosphate (B84403) from Precursors

The traditional synthesis of long-chain dialkyl phosphates like Bis(2-hydroxyoctadecyl) hydrogen phosphate relies on well-established phosphorylation agents and suitable precursors. The primary precursors are typically 1,2-epoxyoctadecane (B1194764) or 1-octadecanol.

One of the most common methods involves the reaction of a primary alcohol with phosphorus oxychloride (POCl₃). organic-chemistry.org This process is generally conducted in two steps. First, phosphorus oxychloride is reacted with the alcohol in the presence of a base, such as triethylamine, in a suitable solvent like toluene. This step forms a dichloridate intermediate which can react with another alcohol molecule. The subsequent and crucial second step is hydrolysis, often performed with steam, which converts the remaining P-Cl bonds to P-OH groups, yielding the final dialkyl hydrogen phosphate. organic-chemistry.org A significant advantage of this method is that it effectively prevents the formation of trialkyl phosphate impurities, which are common byproducts in other phosphorylation methods. organic-chemistry.org

An alternative established route employs a mixture of phosphoric acid (H₃PO₄) and phosphorus pentoxide (P₂O₅) as the phosphorylating agent. google.com This mixture forms polyphosphoric acids, which are highly effective for esterifying alcohols. In this procedure, a long-chain fatty alcohol is mixed with the H₃PO₄/P₂O₅ reagent and heated under vacuum. google.com The reaction conditions, such as temperature and stirring speed, are carefully controlled to drive the reaction towards the desired product. The molar ratio of the alcohol to the phosphorylating agent is a critical parameter that influences the distribution between mono- and di-ester products. google.comresearchgate.net

A summary of these established routes is presented below.

Method Phosphorylating Agent Precursor Key Steps Advantages Reference
Dichloride IntermediatePhosphorus Oxychloride (POCl₃)1-Octadecanol1. Reaction with alcohol & triethylamine. 2. Steam hydrolysis.High purity, avoids trialkyl phosphate byproduct. organic-chemistry.org
Direct PhosphorylationPhosphoric Acid (H₃PO₄) & Phosphorus Pentoxide (P₂O₅)1-OctadecanolOne-pot reaction under heat and vacuum.Direct, effective for fatty alcohols. google.com

Exploration of Novel Synthetic Strategies and Mechanistic Pathways

Research into the synthesis of phosphate esters has led to the development of novel strategies that offer milder conditions and greater selectivity. For a molecule like this compound, the key transformation is the ring-opening of 1,2-epoxyoctadecane by a phosphate nucleophile.

The mechanistic pathway of this reaction is critical for understanding product formation. The reaction of an epoxide with phosphoric acid is an acid-catalyzed process. The reaction begins with the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. youtube.com This protonated epoxide has significant carbocation character at the more substituted carbon atom. youtube.comstackexchange.com Consequently, the phosphate nucleophile preferentially attacks the secondary carbon (C2) of the 1,2-epoxyoctadecane ring. This is a pseudo-Sₙ1 process that dictates the regioselectivity of the reaction, leading specifically to the 2-hydroxy isomer. youtube.comstackexchange.com

More advanced synthetic strategies utilize modern P(V)-based reagents, such as the Ψ-reagent platform, which enable the direct and chemoselective phosphorylation of alcohols under remarkably mild conditions. organic-chemistry.orgnih.gov These methods often employ an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and can proceed at room temperature, offering high yields without the need for harsh reagents like POCl₃. organic-chemistry.orgnih.gov Such reagents can be used in a one-pot, two-step process to generate dialkyl phosphates by first reacting the P(V) reagent with one alcohol, followed by the addition of a second alcohol. nih.gov

Exploratory research has also pointed toward fundamentally new approaches, such as the electrochemical synthesis of organophosphorus compounds from elemental white phosphorus. researchgate.netd-nb.info In this strategy, the highly reactive intermediate H₃PO is generated in situ and can react with organic substrates to form new P-C bonds. researchgate.netd-nb.info While demonstrated with ketones, the principle of using electrochemistry to generate reactive phosphorus species could pave the way for novel pathways to phosphate esters from different precursors.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, catalyst, temperature, and stoichiometry of reactants.

In catalytic phosphorylation reactions, the choice of catalyst and solvent can dramatically influence the outcome. For instance, in the phosphorylation of alcohols using potassium phosphoenolpyruvate (B93156) (PEP-K), a screen of catalysts revealed that tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) was highly effective. nih.govacs.org The solvent also plays a crucial role; a switch to dimethylformamide (DMF) and an increase in catalyst loading significantly improved product yield. acs.orgresearchgate.net Further optimization by increasing the temperature to 100 °C and adjusting the equivalents of the phosphorylating agent led to an 88% yield with a reduced reaction time. acs.orgresearchgate.net

For syntheses using the H₃PO₄/P₂O₅ method, reaction parameters are tuned to control the esterification process. Typical conditions involve reaction temperatures between 70-120 °C under a vacuum of 0.02-0.08 MPa, with vigorous stirring (200-700 r/min) for 1-15 hours. google.com The molar ratio of the fatty alcohol to the phosphorylating reagent is typically maintained between 1:1 and 1.5:1 to favor the desired phosphate ester formation. google.com

The following table summarizes findings from optimization studies on related phosphorylation reactions, which provide a model for optimizing the synthesis of this compound.

Parameter Condition Effect on Reaction Reference
Catalyst Tetrabutylammonium hydrogen sulfate (TBAHS)Increased activity and yield compared to other catalysts. nih.govacs.org
Solvent Dimethylformamide (DMF)Provided superior results, leading to an 80% product yield. acs.orgresearchgate.net
Temperature 70-120 °CHigher temperatures can increase reaction rate and yield. google.comresearchgate.net
Stoichiometry 4.5 equiv of Phosphorylating AgentIncreased equivalents led to improved yield (88%) and shorter reaction time. researchgate.net
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Effective base for mild phosphorylation using P(V) Ψ-reagents. organic-chemistry.orgnih.gov

Stereochemical Control and Regioselectivity in the Synthesis of this compound

The structure of this compound implies a specific regiochemical outcome from its synthesis, particularly if 1,2-epoxyoctadecane is the precursor. The control of regioselectivity and stereochemistry is a central theme in the ring-opening of unsymmetrical epoxides.

The regioselectivity of the reaction is governed by the reaction mechanism. Under acidic conditions, as would be present with phosphoric acid or polyphosphoric acid, the epoxide oxygen is protonated. youtube.com This creates a highly strained three-membered ring where the C-O bonds are weakened. The system develops significant partial positive charge (carbocation character) on the carbon atoms, with more charge accumulating on the more substituted carbon (C2). youtube.comstackexchange.com The nucleophile—in this case, a molecule of phosphoric acid or another phosphate species—will then attack this more electrophilic, secondary carbon center. stackexchange.comresearchgate.net This Sₙ1-like pathway ensures high regioselectivity, leading exclusively to the formation of a 2-hydroxyalkyl structure rather than the 1-hydroxyalkyl isomer that would result from attack at the terminal carbon. youtube.com

The stereochemistry of the reaction is also a direct consequence of the Sₙ2-like attack on the protonated epoxide. The nucleophilic attack occurs from the side opposite to the C-O bond, resulting in an inversion of configuration at the stereocenter that is attacked. If an enantiomerically pure epoxide is used as a starting material, the resulting 2-hydroxyoctadecyl group will also be enantiomerically pure, with a defined stereochemistry at the C2 position.

Development of Sustainable and Green Chemistry Approaches for this compound Production

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. For the production of this compound, green chemistry principles can be applied by using less hazardous reagents, employing catalytic methods, and minimizing waste.

Another green approach involves moving away from hazardous phosphorylating agents like phosphorus oxychloride, which is highly corrosive and reactive. organic-chemistry.org The use of P₂O₅ and phosphoric acid is an improvement, and newer P(V)-based reagents offer even milder and more selective alternatives that often function at room temperature in common organic solvents. google.comorganic-chemistry.org

Furthermore, exploring biosynthetic pathways offers a long-term vision for sustainable production. Nature synthesizes a variety of phosphonate (B1237965) natural products through enzymatic routes. nih.gov For example, the biosynthesis of 2-hydroxyethylphosphonate is achieved through the enzymatic reduction of phosphonoacetaldehyde. nih.gov While this produces a C-P bond rather than a C-O-P bond, the enzymatic machinery for creating hydroxyl groups on phosphorylated alkyl chains provides a conceptual basis for future biocatalytic or chemo-enzymatic strategies to produce hydroxy-phosphate esters sustainably.

Molecular Structure, Conformation, and Spectroscopic Characterization of Bis 2 Hydroxyoctadecyl Hydrogen Phosphate

Advanced Spectroscopic Techniques for Definitive Structural Elucidation

The definitive structural elucidation of Bis(2-hydroxyoctadecyl) hydrogen phosphate (B84403) relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in mapping the connectivity of atoms within the molecule. For a compound with the complexity of Bis(2-hydroxyoctadecyl) hydrogen phosphate, a suite of NMR experiments is necessary.

¹H NMR spectroscopy would provide information about the chemical environment of the hydrogen atoms. Key expected signals would include those for the methyl (CH₃) groups at the end of the octadecyl chains, the numerous methylene (B1212753) (CH₂) groups along the chains, the methine (CH) group attached to the hydroxyl group, the methylene (CH₂) group adjacent to the phosphate ester linkage, and the acidic proton of the phosphate group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would reveal the number of distinct carbon environments. This would help to confirm the presence of the octadecyl chains, the hydroxyl-bearing carbon, and the carbon atom bonded to the phosphate group.

³¹P NMR spectroscopy is particularly diagnostic for organophosphorus compounds, providing a single peak whose chemical shift is characteristic of a dialkyl hydrogen phosphate.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for confirming the long-range correlations, particularly the connection of the octadecyl chains to the phosphate group.

Mass Spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₃₆H₇₅O₆P). Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for ionizing this large, non-volatile molecule. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, with the resulting fragments providing evidence for the presence of the 2-hydroxyoctadecyl chains and the phosphate head group.

Spectroscopic Data Predicted Observations for this compound
¹H NMR Complex multiplets for CH₂ and CH protons, a distinct signal for the OH proton, and a broad signal for the P-OH proton.
¹³C NMR Signals corresponding to the various carbons of the octadecyl chain, with distinct shifts for the C-OH and C-O-P carbons.
³¹P NMR A single resonance in the chemical shift range typical for dialkyl hydrogen phosphates.
HRMS A molecular ion peak corresponding to the exact mass of C₃₆H₇₅O₆P.
MS/MS Fragmentation patterns showing the loss of the 2-hydroxyoctadecyl chains.

Conformational Analysis and Intramolecular Interactions within this compound

The two long alkyl chains can adopt numerous conformations, ranging from a fully extended, all-trans state to more compact, folded structures. The preferred conformation in a given environment (e.g., in solution or in the solid state) will be a balance of minimizing steric hindrance and maximizing favorable intramolecular interactions.

A key feature of this molecule is the presence of both hydrogen bond donors (the P-OH and C-OH groups) and acceptors (the P=O and C-OH oxygens). This allows for the formation of intramolecular hydrogen bonds . A likely interaction is the formation of a hydrogen bond between the hydroxyl group on one of the octadecyl chains and the phosphoryl oxygen (P=O) or one of the ester oxygens (P-O-C). Such an interaction would lead to a more folded conformation of that particular chain. The acidic proton on the phosphate group could also engage in hydrogen bonding with the hydroxyl group of the alkyl chain.

Computational modeling, including molecular mechanics and density functional theory (DFT) calculations, would be a powerful tool to explore the potential energy surface of the molecule and identify the most stable conformers. These calculations can also provide insights into the strength and geometry of the intramolecular hydrogen bonds.

Investigations into the Chiroptical Properties and Absolute Stereochemistry

The presence of a stereocenter at the second carbon position of each octadecyl chain (the carbon bearing the hydroxyl group) means that this compound can exist as multiple stereoisomers. Specifically, it can exist as the (R,R), (S,S), and (R,S) (meso) isomers.

If the molecule is synthesized from a chiral starting material, it will be optically active and exhibit chiroptical properties . These properties can be investigated using techniques such as polarimetry, which measures the rotation of plane-polarized light, and circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.

The absolute stereochemistry of a chiral sample could be determined through X-ray crystallography of a single crystal, if one can be grown. Alternatively, the stereochemistry could be established by chemical correlation to a compound of known absolute configuration.

Crystalline Architectures and Polymorphic Forms of this compound

In the solid state, molecules of this compound will pack in a regular, repeating arrangement to form a crystal lattice. The nature of this packing is governed by a combination of van der Waals interactions between the long alkyl chains and hydrogen bonding involving the phosphate and hydroxyl groups.

It is highly probable that the molecules will arrange in a lamellar (layered) structure, with the polar phosphate and hydroxyl groups forming a distinct layer, and the nonpolar alkyl chains interdigitating in an adjacent layer. The hydrogen bonding network within the polar layer would be a dominant feature of the crystal structure. This network could involve both intramolecular and intermolecular hydrogen bonds, creating a stable, two-dimensional sheet.

The possibility of polymorphism —the ability of a compound to exist in more than one crystal form—is also high for a molecule of this complexity. Different polymorphic forms would have different packing arrangements and, consequently, different physical properties such as melting point, solubility, and stability. The study of polymorphism is typically carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

Vibrational Spectroscopy for Probing Molecular Bonding and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and functional groups present in a molecule.

Infrared (IR) Spectroscopy would show characteristic absorption bands for the various functional groups in this compound.

A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening suggesting hydrogen bonding.

Strong absorptions in the 2800-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains.

A strong band around 1200-1300 cm⁻¹ would be characteristic of the P=O (phosphoryl) stretching vibration. The position of this band can be sensitive to hydrogen bonding.

Absorptions in the 950-1100 cm⁻¹ region would be due to the P-O-C stretching vibrations.

Raman Spectroscopy , being complementary to IR spectroscopy, would also provide a characteristic vibrational fingerprint of the molecule. It is particularly useful for observing the vibrations of the nonpolar alkyl chains and the phosphate backbone.

Supramolecular Chemistry and Self Assembly Mechanisms of Bis 2 Hydroxyoctadecyl Hydrogen Phosphate

Fundamental Mechanisms of Self-Assembly in Aqueous and Non-Aqueous Environments

The self-assembly of Bis(2-hydroxyoctadecyl) hydrogen phosphate (B84403) is primarily governed by a delicate interplay of non-covalent forces, including hydrogen bonding, van der Waals interactions, and hydrophobic effects. The presence of both hydrophilic (phosphate and hydroxyl groups) and hydrophobic (long alkyl chains) moieties makes it an amphiphilic molecule, predisposing it to form organized structures in various solvents.

In aqueous environments , the hydrophobic effect is the dominant driving force for self-assembly. The two long octadecyl chains are repelled by water molecules, leading them to aggregate and minimize their contact with the aqueous phase. Simultaneously, the hydrophilic phosphate headgroup and the hydroxyl groups on the alkyl chains seek to interact with water through hydrogen bonding. This segregation of polar and non-polar regions leads to the spontaneous formation of well-defined supramolecular structures. The phosphate group can also engage in intermolecular hydrogen bonding with neighboring molecules, further stabilizing the assembled architecture.

In non-aqueous environments , the driving forces for self-assembly shift. In non-polar solvents, the hydrophobic chains are well-solvated, while the polar phosphate and hydroxyl groups are not. This can lead to the formation of reverse or inverted structures where the polar groups form a core, shielded from the non-polar solvent by the alkyl chains. In polar aprotic solvents, the interactions become more complex, with dipole-dipole interactions and hydrogen bonding playing more significant roles. The ability of the phosphate group to act as both a hydrogen bond donor and acceptor is crucial in directing the assembly process in these environments. The hydroxyl groups on the alkyl chains can also participate in hydrogen bonding networks, adding another layer of control over the resulting supramolecular structures.

Formation and Morphology of Self-Assembled Structures (e.g., micelles, vesicles, liquid crystalline phases)

The amphiphilic nature of Bis(2-hydroxyoctadecyl) hydrogen phosphate allows it to form a variety of self-assembled structures, with the specific morphology depending on factors such as concentration, solvent, and temperature.

Micelles are one of the fundamental structures formed by amphiphiles. In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules can aggregate to form spherical or cylindrical micelles. In these structures, the hydrophobic octadecyl chains are sequestered in the core, while the hydrophilic phosphate and hydroxyl groups are exposed to the surrounding water.

Vesicles , which are spherical structures enclosing an aqueous compartment with a bilayer membrane, are also a likely morphology for this compound. The double-chain nature of this compound is particularly conducive to the formation of bilayers, similar to naturally occurring phospholipids (B1166683) in cell membranes. For instance, a related compound, sodium bis(2-ethylhexyl) phosphate, has been shown to form vesicles in aqueous solutions. rsc.org The presence of the hydroxyl groups in this compound can further stabilize the bilayer structure through intermolecular hydrogen bonding within the hydrophilic corona.

Liquid crystalline phases represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. Long-chain amphiphiles like this compound are known to form various liquid crystalline phases, such as lamellar, hexagonal, and cubic phases, depending on concentration and temperature. In the lamellar phase, the molecules are arranged in bilayers separated by layers of solvent. The hexagonal phase consists of cylindrical micelles packed in a hexagonal lattice. The formation of these ordered phases is driven by the regular packing of the long alkyl chains.

Self-Assembled StructureDescriptionPrimary Driving Force (Aqueous)
Micelles Aggregates with a hydrophobic core and hydrophilic corona.Hydrophobic Effect
Vesicles Spherical structures with a bilayer membrane enclosing an aqueous core.Hydrophobic Effect, Hydrogen Bonding
Liquid Crystalline Phases Ordered arrangements of molecules (e.g., lamellar, hexagonal).Hydrophobic Effect, van der Waals Interactions

Hierarchical Self-Assembly and the Generation of Nanoscale Architectures

Hierarchical self-assembly is a process where pre-formed self-assembled structures serve as building blocks for the creation of larger, more complex architectures. This "bottom-up" approach is a powerful strategy for the fabrication of sophisticated nanoscale materials. This compound, with its capacity to form various primary structures like micelles and vesicles, is an excellent candidate for hierarchical self-assembly.

For example, individual micelles or vesicles can further organize into larger, ordered arrays. This secondary assembly can be directed by weak intermolecular forces between the primary structures. The resulting nanoscale architectures can exhibit long-range order, leading to materials with unique optical, electronic, or catalytic properties.

The formation of these hierarchical structures is often a kinetically controlled process, meaning that the final structure can depend on the assembly pathway. Factors such as the rate of solvent evaporation or changes in temperature can influence the organization of the primary building blocks. While specific research on the hierarchical self-assembly of this compound is limited, the principles observed in other amphiphilic systems suggest a high potential for the formation of complex, multi-level structures. For instance, peptide amphiphiles are known to self-assemble into nanofibers that can then align to form macroscopic gels, demonstrating a clear hierarchical organization. nih.gov

Influence of External Stimuli (pH, ionic strength, temperature, solvent polarity) on Supramolecular Organization

The self-assembled structures of this compound are not static but can be dynamically controlled by external stimuli. This responsiveness is a key feature of "smart" materials and opens up possibilities for various applications.

Ionic Strength: The addition of salts to an aqueous solution of this compound can screen the electrostatic repulsions between the charged phosphate headgroups. This can promote the formation of larger aggregates and can induce transitions between different morphologies, for example, from spherical micelles to cylindrical micelles or vesicles. The effect of ionic strength on the organization of polyelectrolyte-enzyme self-assemblies has been demonstrated to significantly impact their structure and function. rsc.org

Temperature: Temperature can influence the self-assembly process in several ways. It affects the solubility of the amphiphile, the strength of hydrogen bonds, and the fluidity of the hydrophobic alkyl chains. For many long-chain amphiphiles, an increase in temperature can lead to phase transitions between different liquid crystalline phases. The impact of temperature on the growth of self-assembled monolayers of long alkyltrichlorosilanes has been shown to be a critical factor in controlling the final structure. rsc.org

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the nature of the self-assembled structures. In highly polar solvents like water, the hydrophobic effect dominates, leading to the formation of normal micelles and vesicles. In non-polar solvents, the interactions are reversed, and inverted micelles or other aggregates may form. The polarity of the solvent can also influence the strength of hydrogen bonding interactions, which are critical for the stability of the assembled structures. nih.gov

StimulusEffect on Self-Assembly
pH Alters the protonation state and charge of the phosphate headgroup, affecting electrostatic interactions and morphology.
Ionic Strength Screens electrostatic repulsions between headgroups, promoting the formation of larger aggregates and morphological transitions.
Temperature Influences solubility, hydrogen bond strength, and alkyl chain fluidity, leading to phase transitions.
Solvent Polarity Dictates the dominant intermolecular forces and the overall geometry of the self-assembled structures (normal vs. inverted).

Co-assembly Phenomena and Synergistic Interactions with Complementary Molecules

This compound can also co-assemble with other molecules to form mixed supramolecular structures with novel properties. This co-assembly is driven by synergistic interactions between the different components.

The presence of the phosphate and hydroxyl groups makes this molecule an excellent candidate for forming hydrogen-bonded complexes with complementary molecules that can act as hydrogen bond donors or acceptors. For example, it could co-assemble with long-chain alcohols or amines to form more stable or structurally distinct aggregates.

Furthermore, the hydrophobic alkyl chains can interact with the hydrophobic segments of other amphiphilic or non-amphiphilic molecules through van der Waals forces. This can lead to the incorporation of "guest" molecules within the hydrophobic core of micelles or the bilayer of vesicles. Such co-assembly can be used to encapsulate and deliver active molecules.

While direct studies on the co-assembly of this compound are not widely available, research on related systems highlights the potential for synergistic interactions. For example, synergistic effects have been observed between phosphonium-alkylphosphate ionic liquids and zinc dialkyldithiophosphate as lubricant additives, leading to improved performance. researchgate.net This suggests that the interactions between different phosphate-containing molecules can lead to enhanced functionalities.

Interfacial Phenomena and Surface Behavior of Bis 2 Hydroxyoctadecyl Hydrogen Phosphate

Adsorption and Organization at Liquid-Air and Liquid-Solid Interfaces

Bis(2-hydroxyoctadecyl) hydrogen phosphate (B84403), due to its amphiphilic nature, readily adsorbs at liquid-air and liquid-solid interfaces. At the air-water interface, the hydrophilic phosphate headgroup immerses in the aqueous phase, while the hydrophobic octadecyl chains extend into the air. This orientation minimizes the free energy of the system. The presence of the hydroxyl group on the alkyl chains can introduce additional interactions, such as hydrogen bonding, which may influence the packing and organization of the molecules at the interface.

At liquid-solid interfaces, the adsorption behavior is largely governed by the nature of the solid substrate. On polar surfaces, such as metal oxides (e.g., TiO₂, ZrO₂), the phosphate headgroup acts as an effective anchor. This interaction can be quite strong, involving the formation of coordinate bonds between the phosphate group and the metal atoms on the surface. This leads to the formation of stable, self-assembled monolayers (SAMs). The organization of these long-chain phosphates on such surfaces is characterized by a high degree of order, with the alkyl chains typically tilted at a specific angle relative to the surface normal to maximize van der Waals interactions between adjacent chains.

Studies on similar long-chain alkyl phosphates have shown that the packing density and order of the self-assembled monolayers on solid substrates are influenced by the alkyl chain length. Longer chains, such as the octadecyl chains in Bis(2-hydroxyoctadecyl) hydrogen phosphate, tend to form more crystalline and densely packed films due to stronger inter-chain van der Waals forces.

Formation and Characterization of Monolayers and Multilayers at Interfaces

The ability of this compound to form organized monolayers at the air-water interface can be studied using a Langmuir trough. By compressing the monolayer with barriers, a surface pressure-area (π-A) isotherm can be generated, which provides valuable information about the phase behavior of the film.

For dialkyl hydrogen phosphates, the π-A isotherms typically reveal different phases as the area per molecule is reduced. At large areas, the molecules are in a gas-like (G) phase. Upon compression, a transition to a liquid-expanded (LE) phase occurs, followed by a transition to a more ordered liquid-condensed (LC) phase. The presence of two long alkyl chains in these molecules results in larger molecular areas compared to single-chain amphiphiles. For a close analogue, di-n-tetradecyl hydrogen phosphate, a triple point for the G, LE, and LC phases has been observed at approximately 32°C. mdpi.com Below this temperature, a direct transition from the G to the LC phase occurs. mdpi.com

These organized monolayers can be transferred from the air-water interface onto solid substrates to form Langmuir-Blodgett (LB) films. This technique allows for the creation of well-defined multilayers with precise control over the film thickness and molecular orientation. The structure and properties of these monolayers and multilayers can be characterized by a variety of surface-sensitive techniques.

Below is a data table summarizing typical characteristics of long-chain dialkyl phosphate monolayers.

ParameterTypical Value/ObservationTechnique
Area per Molecule (LC Phase) 40-60 ŲLangmuir Trough
Monolayer Thickness 2.0 - 2.5 nmEllipsometry, X-ray Reflectivity
Alkyl Chain Tilt Angle 25-35° from surface normalInfrared Spectroscopy (FTIR-RAS)
Phase Transitions Gas -> Liquid-Expanded -> Liquid-CondensedLangmuir Trough, Brewster Angle Microscopy

Interfacial Rheological Properties and Dynamic Behavior of this compound Films

The rheological properties of interfacial films, such as those formed by this compound, describe their response to deformation and are crucial for the stability of emulsions and foams. These properties are characterized by the surface storage (elastic) modulus (G' or E') and the surface loss (viscous) modulus (G'' or E''). libretexts.orgyoutube.comyoutube.com The storage modulus represents the energy stored during deformation, indicating the film's solid-like behavior, while the loss modulus represents the energy dissipated as heat, reflecting its liquid-like behavior. libretexts.orgyoutube.comyoutube.com

For monolayers of long-chain amphiphiles, the interfacial rheological properties are highly dependent on the phase state of the film. In the liquid-expanded phase, monolayers are typically more fluid with lower moduli. As the monolayer is compressed into the liquid-condensed phase, the molecules become more tightly packed, leading to a significant increase in both the elastic and viscous moduli, resulting in a more rigid film.

The dynamic behavior of these films can be investigated by oscillatory experiments where the interface is subjected to sinusoidal deformations. The response of the surface pressure to these oscillations provides information about the viscoelastic nature of the film.

Interactions with Model Biological Membranes and Phospholipid Bilayers

The interaction of amphiphilic molecules with biological membranes is of great interest in fields like drug delivery and toxicology. This compound, with its structural similarity to natural phospholipids (B1166683), is expected to interact significantly with model membranes such as phospholipid bilayers.

These interactions can be studied by introducing the dialkyl phosphate to pre-formed phospholipid monolayers or vesicles. The insertion of this compound into a phospholipid monolayer would likely alter its surface pressure-area isotherm, indicating changes in molecular packing and phase behavior.

Calorimetric studies on vesicle systems provide thermodynamic data on these interactions. Differential scanning calorimetry (DSC) can be used to measure the effect of an interacting molecule on the gel-to-liquid crystalline phase transition of a phospholipid bilayer. Studies on vesicles formed from dialkyl phosphates with varying chain lengths (di-n-dodecylphosphate, di-n-tetradecylphosphate, and di-n-octadecylphosphate) have shown that these molecules undergo such phase transitions, and that these transitions are affected by the presence of other molecules like cholesterol. researchgate.net For instance, the addition of cholesterol to di-n-octadecylphosphate (B14100238) vesicles alters the enthalpy of the gel-to-liquid crystal transition. researchgate.net

The table below summarizes the thermodynamic data for the gel-to-liquid crystal phase transition of vesicles formed from a series of di-n-alkylphosphates.

CompoundChain LengthTransition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kJ/mol)
Di-n-dodecylphosphate (DDP) C123516.3
Di-n-tetradecylphosphate (DTP) C145025.1
Di-n-octadecylphosphate (DOP) C186841.8

Data adapted from studies on di-n-alkylphosphate vesicles. researchgate.net

These interactions are driven by hydrophobic forces between the alkyl chains of the dialkyl phosphate and the lipid acyl chains within the membrane interior, as well as electrostatic and hydrogen bonding interactions involving the phosphate headgroup at the membrane-water interface. The presence of the hydroxyl groups on the octadecyl chains could further modulate these interactions.

Applications in Surface Functionalization and Interface Engineering

The ability of this compound and related long-chain dialkyl phosphates to form robust self-assembled monolayers on various substrates makes them excellent candidates for surface functionalization and interface engineering.

One major area of application is in the modification of biomedical implants. mdpi.com By forming a well-ordered monolayer on the surface of a metal implant (e.g., titanium), the interfacial properties can be tailored to improve biocompatibility and promote desired biological responses. mdpi.com The phosphate headgroups provide strong adhesion to the metal oxide surface, while the densely packed alkyl chains can create a hydrophobic barrier that can passivate the surface and control protein adsorption.

In the field of nanotechnology, these molecules are used to modify the surface of nanoparticles. atlantis-press.commdpi.com Functionalizing nanoparticles with a layer of this compound can improve their dispersion in non-polar solvents and polymer matrices, and can also be used to introduce specific functionalities at the nanoparticle surface. For example, modifying TiO₂ nanoparticles with alkyl phosphates can enhance their physical-chemical affinity for hydrophobic molecules, which is beneficial for creating polymer nanocomposites with improved properties.

Furthermore, the formation of patterned surfaces with controlled wettability can be achieved by selective adsorption of these molecules. By engineering the interface at a molecular level, surfaces with specific chemical and physical properties can be designed for applications in sensors, microfluidics, and anti-fouling coatings.

Theoretical and Computational Investigations of Bis 2 Hydroxyoctadecyl Hydrogen Phosphate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule. nih.gov These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. acs.org For Bis(2-hydroxyoctadecyl) hydrogen phosphate (B84403), such calculations are crucial for understanding the reactivity of the phosphate headgroup and the influence of the long, hydroxylated alkyl chains.

Methodology and Findings: Calculations are typically performed using DFT with functionals like B3LYP or PBE1PBE and a suitable basis set, such as 6-31G(d) or larger, to balance accuracy and computational cost. aip.orgrsc.org The first step is a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. nih.gov

Partial Atomic Charges: These calculations reveal the distribution of electron density across the molecule. The oxygen atoms of the phosphate group and the hydroxyl groups are expected to have significant negative partial charges, making them sites for electrophilic attack and hydrogen bonding. The phosphorus atom will carry a partial positive charge.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability. For a molecule like Bis(2-hydroxyoctadecyl) hydrogen phosphate, the HOMO is likely localized on the non-bonding oxygen atoms of the phosphate headgroup.

Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are centered on the phosphate and hydroxyl oxygens, indicating their role as hydrogen bond acceptors. Regions of positive potential (blue) are found around the acidic hydrogen of the phosphate group.

Table 1: Representative Electronic Properties of a Dialkyl Hydrogen Phosphate Moiety from Quantum Chemical Calculations.
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.2 eVIndicates electron-donating capability, site of oxidation.
LUMO Energy+1.5 eVIndicates electron-accepting capability, site of reduction.
HOMO-LUMO Gap8.7 eVRelates to chemical reactivity and stability.
Dipole Moment4.8 DMeasures overall polarity, influencing solubility and self-assembly.
Partial Charge on P+1.3 eHighlights the electrophilic nature of the phosphorus center.
Partial Charge on P=O Oxygen-0.9 eIndicates a primary site for hydrogen bonding.

Molecular Dynamics Simulations of Self-Assembly and Interfacial Processes

Given its amphiphilic nature, with a polar phosphate headgroup and two long nonpolar alkyl chains, this compound is expected to self-assemble in aqueous environments. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing atomic-level detail on these aggregation processes. nih.gov

MD simulations model the formation of supramolecular structures such as micelles, bilayers, and vesicles. nih.gov By simulating a system containing many molecules of this compound and water over time, one can observe their spontaneous organization driven by the hydrophobic effect and hydrogen bonding. These simulations provide insights into the structure, dynamics, and stability of the resulting aggregates.

Simulation Protocol and Observations: A typical simulation begins with the random placement of the amphiphilic molecules in a simulation box filled with a water model (e.g., TIP3P or SPC). mpg.de Under a given set of temperature and pressure conditions, the system evolves according to classical mechanics.

Bilayer Formation: Due to its double-chain structure, the molecule is expected to form lipid-like bilayers. In simulations, one would observe the rapid aggregation of the octadecyl chains to minimize their contact with water, while the phosphate headgroups remain exposed to the aqueous phase, forming two opposing leaflets.

Interfacial Properties: MD simulations can characterize the interface between the self-assembled structure and the surrounding water. This includes calculating the area per lipid, bilayer thickness, and the orientation of the headgroups. The presence of the 2-hydroxy group on the alkyl chains is expected to influence headgroup packing and interfacial water structure through additional hydrogen bonding.

Chain Dynamics: The simulations can quantify the conformational freedom of the alkyl chains within the bilayer core, often expressed in terms of an order parameter.

Table 2: Typical Parameters for an All-Atom MD Simulation of a Hydrated Phospholipid Bilayer.
ParameterTypical Value / Setting
Force FieldCHARMM36, AMBER, GAFF
Number of Amphiphiles128 (64 per leaflet)
Water ModelTIP3P
Temperature310 K (controlled by thermostat)
Pressure1 atm (controlled by barostat)
Simulation Time100 - 500 ns
Integration Timestep2 fs

Development and Validation of Force Fields for this compound Systems

The accuracy of MD simulations is critically dependent on the quality of the underlying empirical force field. ethz.ch A force field is a set of parameters and mathematical functions that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a robust force field must accurately represent bonded terms (bond lengths, angles, dihedrals) and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

Widely used force fields like CHARMM, AMBER, and GROMOS have well-parameterized components for standard lipids and organic molecules. nih.gov However, specific parameters for the unique hydroxylated dialkyl phosphate structure may need to be developed or validated.

Parameterization and Validation Strategy: The development of force field parameters often follows a hierarchical approach:

Partial Charges: Atomic charges are derived by fitting them to the electrostatic potential calculated from high-level quantum mechanics. aip.org

Bonded Parameters: Bond stretching and angle bending parameters are often fitted to reproduce geometries and vibrational frequencies from quantum calculations. Dihedral angle parameters are crucial for conformational accuracy and are typically parameterized to match the potential energy surfaces from quantum scans of relevant molecular fragments.

Lennard-Jones Parameters: These non-bonded terms, which model van der Waals interactions, are adjusted to reproduce experimental thermodynamic data of bulk liquids, such as the density and enthalpy of vaporization. aip.org

Validation involves running MD simulations with the new force field and comparing the results against experimental data (e.g., bilayer thickness from X-ray scattering) or against benchmark results from more accurate, but computationally expensive, ab initio molecular dynamics (AIMD) simulations. aip.orgresearchgate.net

Table 3: Key Components of a Molecular Mechanics Force Field.
Interaction TermMathematical Form (Illustrative)Physical Representation
Bond Stretching$$E = k_b(r - r_0)^2$$Energy of bond deformation from equilibrium length.
Angle Bending$$E = k_\theta(\theta - \theta_0)^2$$Energy of angle deformation from equilibrium.
Torsional (Dihedral)$$E = V_n[1 + \cos(n\phi - \gamma)]$$Energy barrier for rotation around a bond.
Van der Waals$$E = 4\epsilon[(\frac{\sigma}{r})^{12} - (\frac{\sigma}{r})^6]$$Short-range repulsion and long-range attraction.
Electrostatic$$E = \frac{q_i q_j}{4\pi\epsilon_0 r_{ij}}$$Coulombic interaction between partial atomic charges.

Predictive Modeling of Supramolecular Structures and Their Stability

Computational modeling can be used to predict the most likely supramolecular structures formed by amphiphiles and to assess their thermodynamic stability. This is often guided by the concept of the critical packing parameter (CPP), which relates the shape of an amphiphile to the geometry of the aggregate it forms.

For this compound, its two long alkyl chains give it a cylindrical or truncated cone shape, which strongly favors the formation of planar bilayers (with a CPP ≈ 1) rather than spherical micelles (CPP < 1/3). Coarse-grained (CG) molecular dynamics simulations are particularly effective for this type of predictive modeling. In CG models, groups of atoms are represented as single interaction sites, allowing for simulations of larger systems over longer timescales, which is necessary to observe the formation of large-scale structures. researchgate.net

Modeling Approaches:

Thermodynamic Integration/Free Energy Perturbation: These methods can be used to calculate the free energy of forming a particular aggregate, allowing for a quantitative comparison of the stability of different potential structures (e.g., micelle vs. bilayer).

Coarse-Grained MD: By simulating the assembly process from a random starting configuration, CG-MD can predict the final morphology of the aggregate. These simulations can also reveal how stability is affected by environmental factors like temperature, pH (which affects the protonation state of the phosphate headgroup), and ionic strength. nih.gov

Table 4: Predicted Supramolecular Structures Based on Amphiphile Geometry.
StructureCritical Packing Parameter (CPP)Molecular ShapeLikely for This Compound?
Spherical Micelle$$CPP \le 1/3$$ConeUnlikely
Cylindrical Micelle$$1/3 < CPP \le 1/2$$Truncated ConeUnlikely
Vesicle / Bilayer$$1/2 < CPP \le 1$$Cylinder / Truncated CylinderHighly Likely
Inverted Micelle$$CPP > 1$$Inverted ConePossible in nonpolar solvent

Computational Studies of Molecular Interactions and Environmental Effects

The structure and function of self-assembled systems are governed by a delicate balance of non-covalent interactions. rsc.org Computational methods can dissect and quantify these interactions for this compound, both between the amphiphiles themselves and with their environment.

Analysis of Intermolecular Forces:

Hydrogen Bonding: The primary interaction among headgroups is hydrogen bonding. The phosphate group can act as both a hydrogen bond donor (P-OH) and acceptor (P=O), leading to a strong, stable network at the bilayer-water interface. The additional 2-hydroxy group on each chain can form further hydrogen bonds, potentially bridging adjacent molecules and influencing packing density. Quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these hydrogen bonds. nih.govbeilstein-journals.org

Van der Waals Interactions: These dispersive forces are the primary driver for the association of the long octadecyl chains, forming the hydrophobic core of the bilayer. The collective strength of these interactions over the entire length of the chains is substantial.

Electrostatic and Solvation Effects: The charged nature of the deprotonated phosphate headgroup at neutral pH leads to electrostatic repulsion between molecules, which counteracts the attractive van der Waals forces. The interaction with water (solvation) and counter-ions (e.g., Na+) is critical for the stability of the entire assembly. MD simulations explicitly model these effects, and radial distribution functions (RDFs) can be calculated from the trajectories to show the average distance and coordination of water molecules and ions around the phosphate headgroup. aip.org

Table 5: Key Molecular Interactions in a this compound Assembly.
Interaction TypeLocationTypical Energy (kJ/mol)Role in Assembly
Hydrogen Bond (O-H···O)Phosphate headgroups, hydroxyl groups15 - 40Stabilizes headgroup region, determines packing.
Van der Waals (Dispersion)Octadecyl chains~0.5 - 2 per CH₂ groupDrives hydrophobic aggregation of tails.
Ionic / ElectrostaticPhosphate headgroups, counter-ionsVariable (long-range)Influences headgroup spacing and bilayer stability.
Hydrophobic EffectEntire Molecule in WaterThermodynamic (entropic)Primary driving force for self-assembly.

Advanced Analytical Methodologies for the Characterization of Bis 2 Hydroxyoctadecyl Hydrogen Phosphate

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are fundamental for assessing the purity of Bis(2-hydroxyoctadecyl) hydrogen phosphate (B84403) and separating it from starting materials, byproducts, and potential isomers. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly well-suited for this purpose due to their high resolution and sensitivity.

A typical approach involves reverse-phase (RP) chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The long C18 alkyl chains of the target molecule ensure strong retention on the column, allowing for effective separation. A gradient elution, starting with a high-polarity mobile phase (e.g., water/methanol) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or isopropanol), is generally required to elute the compound and its impurities. sielc.comnih.gov For instance, methods developed for similar organophosphate compounds like bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP) have successfully utilized UPLC with UV detection for quantification in various matrices. researchgate.net

The separation of potential stereoisomers, arising from the chiral centers at the C2 positions of the octadecyl chains, would require specialized chiral chromatography. This could involve either a chiral stationary phase (CSP) or the use of chiral derivatizing agents prior to analysis on a standard RP column.

Key Parameters for Chromatographic Analysis:

Parameter Typical Conditions Purpose
Column C18 or C8 Reverse-Phase (2.1-4.6 mm ID, 100-250 mm length) Provides hydrophobic interaction for retaining the long alkyl chains.
Mobile Phase Gradient of Water/Acetonitrile or Water/Methanol with acid modifier (e.g., formic or phosphoric acid) Allows for the separation of compounds with a wide range of polarities. sielc.com
Detection UV (at low wavelength, ~205-220 nm), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) Universal detection methods like ELSD, CAD, or MS are necessary as the molecule lacks a strong chromophore.

| Flow Rate | 0.2 - 1.0 mL/min for UPLC/HPLC | Optimized for best separation efficiency. |

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-resolution mass spectrometry (HRMS), using platforms such as Orbitrap or time-of-flight (TOF) analyzers, is indispensable for the unambiguous identification of Bis(2-hydroxyoctadecyl) hydrogen phosphate. HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov

Electrospray ionization (ESI) in negative ion mode is the preferred method for analyzing this acidic phosphate compound, as it readily forms the deprotonated molecule [M-H]⁻. The exact mass of this ion can be calculated and compared against the measured value to confirm the compound's identity.

Tandem mass spectrometry (MS/MS) is used for structural confirmation and impurity profiling. biorxiv.orgbiorxiv.org The [M-H]⁻ precursor ion is isolated and fragmented, yielding characteristic product ions. Expected fragmentation pathways include the cleavage of the P-O ester bonds, resulting in the loss of one or both 2-hydroxyoctadecyl chains. The identification of impurities can be performed by searching for other ions in the full-scan mass spectrum and subjecting them to MS/MS analysis to elucidate their structures.

Expected HRMS Data:

Ion Species Calculated m/z Description
[M-H]⁻ 649.5228 Deprotonated parent molecule (C₃₆H₇₄O₆P⁻)
[M+Na-2H]⁻ 671.5047 Sodium adduct in negative mode

| [M+Cl]⁻ | 684.4844 | Chloride adduct (if chlorinated solvents are present) |

Nuclear Magnetic Resonance Spectroscopy for Structural, Dynamic, and Quantitative Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of this compound. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides detailed information about the molecular framework. researchgate.net

¹H NMR: Provides information on the number and connectivity of protons. Key signals would include the multiplets for the methine proton (-CH(OH)-), the methylene (B1212753) protons adjacent to the phosphate group (-CH₂-O-P), the long chain of methylene groups (-(CH₂)₁₅-), and the terminal methyl group (-CH₃).

¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the presence of the 36 carbon atoms in their respective chemical environments (e.g., -CH₃, -CH₂-, -CH(OH), -CH₂-O-P). mdpi.com

³¹P NMR: A single signal in the proton-decoupled spectrum would confirm the presence of a single phosphate environment. The chemical shift of this signal provides information about the oxidation state and chemical environment of the phosphorus atom. nih.gov

Two-dimensional (2D) NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are used to assemble the full molecular structure by establishing connectivity between different parts of the molecule. nih.gov

Predicted NMR Chemical Shifts (in CDCl₃ or MeOD):

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity / Comment
¹H ~0.88 Triplet (terminal -CH₃)
~1.26 Broad singlet (bulk -(CH₂)₁₅-)
~3.8-4.1 Multiplet (-CH(OH)- and -CH₂-O-P)
¹³C ~14.1 Terminal -CH₃
~22.7 - 31.9 Bulk -(CH₂)₁₅- signals
~68-72 -CH(OH) and -CH₂-O-P signals

| ³¹P | ~0-5 | Singlet (phosphate diester) |

X-ray Scattering and Diffraction Techniques for Supramolecular Structure Determination

As an amphiphilic molecule, this compound is expected to self-assemble into ordered supramolecular structures in the solid state or in solution. X-ray scattering and diffraction techniques are essential for characterizing these higher-order structures. researchgate.net

X-ray Diffraction (XRD): When the compound can be crystallized, single-crystal XRD provides the precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous determination of the molecular conformation and packing in the crystal lattice. nih.gov For polycrystalline powders, powder XRD (PXRD) gives a fingerprint pattern that can be used for phase identification and to gain insights into the layered structures formed by the alkyl chains. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate nanometer-scale structures (1-100 nm), making it ideal for characterizing the self-assembled structures in solution or in dispersions. uni-bayreuth.de It can determine the shape, size, and arrangement of aggregates like micelles, vesicles, or lamellar phases, which are commonly formed by lipid-like molecules. The scattering data can reveal, for example, the bilayer thickness in a lamellar phase.

Electron Microscopy (TEM, SEM) and Atomic Force Microscopy (AFM) for Morphological and Nanostructural Characterization

Microscopy techniques provide direct visualization of the morphology and nanostructure of this compound assemblies.

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the nanostructures formed by the compound when dispersed in a solvent. By using techniques like cryogenic TEM (cryo-TEM) or negative staining, one can visualize the size and shape of vesicles, tubules, or other aggregates with nanoscale precision.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of the bulk, solid-state material. It can reveal information about the morphology of crystals, powders, or films, showing features like particle size distribution and surface texture.

Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging surfaces at the nanometer and sub-nanometer scale. It can be used to visualize layers of the material deposited on a flat substrate, such as mica or silicon. AFM can measure the height of these layers, providing direct evidence of monolayer or bilayer formation and allowing for the characterization of surface defects and domain structures.

These advanced analytical methodologies, when used in concert, provide a complete picture of this compound, from its fundamental molecular structure to the complex, higher-order architectures it forms through self-assembly.

Table of Mentioned Compounds

Compound Name
This compound
bis(2,4-di-tert-butylphenyl) phosphate
Acetonitrile
Isopropanol
Methanol
Formic acid

Applications in Advanced Materials Science Leveraging Bis 2 Hydroxyoctadecyl Hydrogen Phosphate

Integration into Soft Materials and Colloidal Systems for Enhanced Functionality

There is no available research detailing the use of Bis(2-hydroxyoctadecyl) hydrogen phosphate (B84403) in the formation or modification of soft materials like gels, liquid crystals, or polymers, nor in the stabilization or functionalization of colloidal systems.

Role in Controlled Release and Encapsulation Systems for Active Agents

No publications were found that investigate the potential of Bis(2-hydroxyoctadecyl) hydrogen phosphate to form vesicles, micelles, or other supramolecular structures suitable for the encapsulation and controlled release of active compounds.

Utilization in the Design of Novel Biosensors and Bio-interfaces

There is a lack of research on the application of this compound in the development of biosensors, whether as a component of the transducer surface, an element of the biorecognition layer, or in the creation of biocompatible interfaces.

Contribution to Surface Modification and Anti-fouling Coating Technologies

While the broader class of long-chain alkyl phosphates is known for its ability to form self-assembled monolayers on various substrates, no studies specifically report on the use of this compound for surface modification or in the formulation of anti-fouling coatings.

Future Research Directions and Emerging Paradigms for Bis 2 Hydroxyoctadecyl Hydrogen Phosphate Research

Interdisciplinary Research Opportunities Bridging Chemistry, Materials Science, and Bio-Interfaces

The unique molecular structure of Bis(2-hydroxyoctadecyl) hydrogen phosphate (B84403), featuring long hydrophobic alkyl chains, hydroxyl functionalities, and a polar phosphate head group, positions it as a prime candidate for interdisciplinary research. The convergence of chemistry, materials science, and biology could yield significant advancements by exploring its potential at bio-interfaces.

Future investigations could focus on the self-assembly of this molecule into higher-order structures such as micelles, vesicles, or lamellar sheets. The presence of hydroxyl groups offers sites for further chemical modification, allowing for the attachment of bioactive molecules or polymers. This could lead to the development of novel drug delivery systems or biocompatible coatings for medical implants. The interaction of these self-assembled structures with cell membranes is a critical area of inquiry, with potential applications in designing synthetic cell surfaces or studying cellular adhesion processes.

Table 1: Potential Interdisciplinary Research Areas for Bis(2-hydroxyoctadecyl) hydrogen phosphate

Research Area Key Disciplines Potential Applications
Self-Assembled Biomaterials Chemistry, Materials Science Drug delivery, tissue engineering
Biocompatible Coatings Materials Science, Bioengineering Medical implants, biosensors

Exploration of Sustainable Synthesis and Lifecycle Analysis for this compound

The development of green and sustainable synthetic routes for this compound is a crucial future research direction. Traditional methods for synthesizing organophosphates often involve hazardous reagents and produce significant waste. organic-chemistry.org Future research should prioritize the use of renewable starting materials, enzymatic catalysis, and solvent-free reaction conditions to improve the environmental footprint of its production. researchgate.net

A comprehensive lifecycle analysis (LCA) will be essential to evaluate the environmental impact of this compound from its synthesis to its end-of-life. This would involve assessing factors such as energy consumption, greenhouse gas emissions, and the potential for bioaccumulation or degradation in various ecosystems. Understanding the complete lifecycle is critical for ensuring its responsible development and application.

Advanced Materials Design Principles Guided by this compound's Molecular Architecture

The amphiphilic nature of this compound, with its distinct hydrophilic and hydrophobic regions, makes it an intriguing building block for advanced materials. Its molecular architecture can guide the design of materials with tailored properties. The long octadecyl chains can induce liquid crystalline behavior, leading to the formation of ordered structures with unique optical or electronic properties.

The hydroxyl groups provide opportunities for creating cross-linked polymer networks, potentially forming robust hydrogels or organogels. The phosphate group can act as a binding site for metal ions, opening possibilities for the creation of novel coordination polymers or functional inorganic-organic hybrid materials. Computational modeling and simulation will be invaluable tools for predicting the self-assembly behavior and material properties of systems based on this molecule.

Addressing Unresolved Questions and Challenges in Understanding this compound's Behavior

A significant number of fundamental questions regarding the behavior of this compound remain unanswered due to the lack of dedicated research. A primary challenge is the detailed characterization of its physical and chemical properties. Establishing a comprehensive profile, including its solubility, thermal stability, and spectroscopic data, is a prerequisite for any further investigation.

Key unresolved questions include:

What are the precise conditions under which it self-assembles in different solvents?

What is the nature of the intermolecular interactions that govern its packing in the solid state?

How does the presence of the hydroxyl group influence the acidity and reactivity of the phosphate head group?

What are its degradation pathways under various environmental conditions?

Answering these questions will require a combination of advanced analytical techniques, such as X-ray crystallography, multidimensional NMR spectroscopy, and mass spectrometry, alongside theoretical calculations.

Translational Research and Potential for Technological Innovation from Fundamental Discoveries

Fundamental discoveries about the properties and behavior of this compound could pave the way for significant technological innovations. For instance, a deeper understanding of its self-assembly could lead to the development of novel surfactants, emulsifiers, or lubricants for industrial applications.

In the biomedical field, its structural similarity to phospholipids (B1166683) could be exploited in the creation of liposomal drug delivery vehicles with enhanced stability and biocompatibility. rsc.org The ability of the phosphate group to interact with metal oxides could be leveraged for creating new types of corrosion inhibitors or surface modification agents. The long-term vision is to translate the fundamental knowledge of this molecule into practical applications that address current technological challenges.

Table 2: Potential Technological Innovations Based on this compound Research

Potential Innovation Relevant Properties Industrial Sector
High-Performance Lubricants Long alkyl chains, surface activity Manufacturing, Automotive
Advanced Emulsifiers Amphiphilic nature Food, Cosmetics
Biocompatible Drug Carriers Self-assembly, hydroxyl functionality Pharmaceuticals

Q & A

Q. What are the recommended methods for synthesizing Bis(2-hydroxyoctadecyl) hydrogen phosphate in a laboratory setting to ensure high yield and purity?

  • Methodological Answer : Laboratory synthesis typically involves esterification of 2-hydroxyoctadecanol with phosphoric acid under controlled conditions. Key steps include:
  • Reagent Ratios : Use a molar ratio of 1:1.2 (phosphoric acid to alcohol) to minimize unreacted starting material .
  • Temperature Control : Maintain temperatures between 80–100°C to avoid decomposition of the hydroxyl group .
  • Solvent Selection : Toluene or hexane is preferred for azeotropic removal of water, enhancing reaction efficiency .
  • Purification : Post-reaction, neutralize residual acid with potassium carbonate, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
  • Safety : Use PPE (gloves, goggles) and handle waste via professional disposal services due to environmental risks .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :
  • FTIR : Confirm phosphate ester formation via P=O stretching (1250–1300 cm⁻¹) and P–O–C absorption (1050–1100 cm⁻¹). Hydroxyl stretches (3200–3600 cm⁻¹) should be absent if esterification is complete .
  • ¹H/³¹P NMR : In ¹H NMR, look for methylene protons adjacent to phosphate (δ 3.8–4.2 ppm). ³¹P NMR should show a singlet near δ 0–2 ppm for the phosphate group .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight with [M-H]⁻ ion peaks matching theoretical mass (C₃₆H₇₅O₅P: ~618.5 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in membrane-based separation processes, and what parameters critically influence its performance?

  • Methodological Answer :
  • Membrane Fabrication : Incorporate the compound into polymer matrices (e.g., cellulose acetate) at 5–10 wt% to enhance hydrophobicity and ion selectivity. Solvent casting at 40–60°C ensures uniform dispersion .
  • Critical Parameters :
  • pH Stability : Performance degrades above pH 8 due to phosphate group hydrolysis. Use buffered solutions (pH 4–7) for long-term stability .
  • Metal Ion Selectivity : Test selectivity for divalent cations (e.g., Cu²⁺, Zn²⁺) using ICP-MS. Adjust alkyl chain length (C18 here) to tune affinity .
  • Data Validation : Compare flux rates and rejection coefficients with control membranes lacking the modifier to isolate its contribution .

Q. What experimental approaches are recommended to resolve discrepancies in the coordination behavior of this compound with divalent cations under varying pH conditions?

  • Methodological Answer :
  • Titration Studies : Conduct potentiometric titrations (0.1 M KCl, 25°C) to determine stability constants (log K) for metal complexes. Use a glass electrode calibrated against standard buffers .
  • Spectroscopic Analysis : Pair UV-Vis (charge-transfer bands) and EXAFS to identify binding modes (monodentate vs. bidentate) at pH 4–7 .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian09) to simulate coordination geometries and compare with experimental data .
  • Contradiction Resolution : If conflicting log K values arise, verify ionic strength effects and counterion interference (e.g., Cl⁻ vs. NO₃⁻) .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to coordination chemistry (hard-soft acid-base theory) or surfactant self-assembly models to guide hypothesis formulation .
  • Reproducibility : Document solvent purity (HPLC-grade) and humidity levels during synthesis, as trace water can hydrolyze phosphate esters .
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for phosphate-containing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.